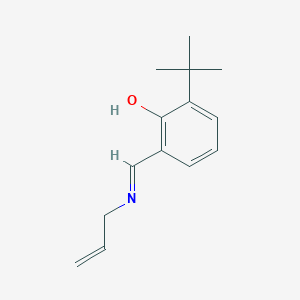
N-(3-tert-butylsalicylidene)-allylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-Butylsalicylidene)-allylamine (NBSAL) is an organosilicon compound that has been used in a variety of scientific research applications. NBSAL has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N-(3-tert-butylsalicylidene)-allylamine has been used in a variety of scientific research applications, including the synthesis of polymers, the synthesis of catalysts, the synthesis of nanomaterials, and the study of protein-ligand interactions. N-(3-tert-butylsalicylidene)-allylamine has also been used in the study of the structure and function of enzymes, the study of enzyme inhibitors, and the study of drug metabolism.
Mecanismo De Acción
N-(3-tert-butylsalicylidene)-allylamine acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-(3-tert-butylsalicylidene)-allylamine can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-tert-butylsalicylidene)-allylamine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, reduce the production of prostaglandins, and inhibit the activity of COX-2. N-(3-tert-butylsalicylidene)-allylamine has also been found to have anti-oxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-tert-butylsalicylidene)-allylamine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of scientific research applications. It is also relatively stable and can be stored for extended periods of time. However, N-(3-tert-butylsalicylidene)-allylamine has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for N-(3-tert-butylsalicylidene)-allylamine research. These include the development of new synthetic methods for N-(3-tert-butylsalicylidene)-allylamine, the development of new applications for N-(3-tert-butylsalicylidene)-allylamine, and the study of the effects of N-(3-tert-butylsalicylidene)-allylamine on different biological systems. Additionally, further research into the biochemical and physiological effects of N-(3-tert-butylsalicylidene)-allylamine could lead to the development of new therapeutic agents.
Métodos De Síntesis
N-(3-tert-butylsalicylidene)-allylamine can be synthesized by reacting allylamine with 3-tert-butylsalicylaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated and purified by column chromatography.
Propiedades
IUPAC Name |
2-tert-butyl-6-(prop-2-enyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h5-8,10,16H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHORSUMKENFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50827047 |
Source


|
| Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
CAS RN |
851053-83-3 |
Source


|
| Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



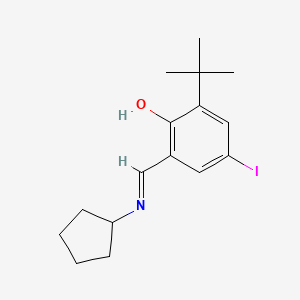
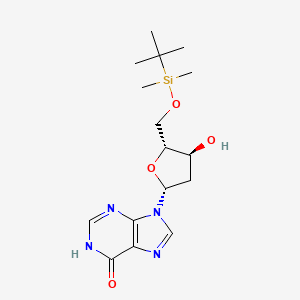

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)



![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
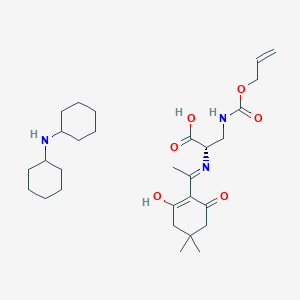
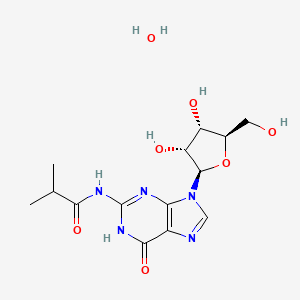
![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
